molecular formula C6H5BrFNS B1375236 2-Amino-5-bromo-3-fluorobenzene-1-thiol CAS No. 1020745-85-0

2-Amino-5-bromo-3-fluorobenzene-1-thiol

Cat. No. B1375236
CAS RN: 1020745-85-0
M. Wt: 222.08 g/mol
InChI Key: PCZRTNUZBRMDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-5-bromo-3-fluorobenzene-1-thiol” is a chemical compound with the molecular formula C6H5BrFNS and a molecular weight of 222.08 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-bromo-3-fluorobenzene-1-thiol” consists of a benzene ring substituted with an amino group (NH2), a bromo group (Br), a fluoro group (F), and a thiol group (SH) .

Scientific Research Applications

Synthesis and Reaction Studies

  • Synthesis of Ortho-Fluoronitroaryl Nitroxides : The compound 2-Amino-5-bromo-3-fluorobenzene-1-thiol can be synthesized from related fluorophenyl compounds. This synthesis process involves Grignard reactions and the use of fluorine in nucleophilic replacement reactions, contributing to the production of versatile synthons and reagents for spin-labelling studies (Hankovszky et al., 1989).

Antimicrobial Activity

  • Development of Antimicrobial Agents : Compounds structurally related to 2-Amino-5-bromo-3-fluorobenzene-1-thiol, such as various triazoles derived from similar chemical structures, have been synthesized and evaluated for their antimicrobial activities. This research indicates the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Analytical Chemistry and Biochemistry

  • Role in Analytical and Biochemical Studies : Research on reactive aryl halides, to which 2-Amino-5-bromo-3-fluorobenzene-1-thiol is related, has explored their interaction with various functional groups in proteins. These studies contribute to understanding how chemical modifications affect protein structure and function, which is crucial in biochemical research and the development of analytical methods (Hirs, 1967).

Pharmaceutical Applications

  • Pharmaceutical Synthesis : The synthesis of thromboxane receptor antagonists and other pharmaceutical compounds often involves the use of chemicals structurally similar to 2-Amino-5-bromo-3-fluorobenzene-1-thiol. Such research demonstrates the relevance of these compounds in the development and large-scale preparation of pharmaceuticals (W. and Mason, 1998).

Protein and Peptide Analysis

  • Protein and Peptide Analysis : The compound's related chemical groups play a significant role in determining amino groups in proteins and peptides. Such analytical techniques are essential for examining the extent of blocking or unblocking of amino groups in proteins and peptides, which is crucial in protein chemistry (Fields, 1971).

Coordination Chemistry

  • Coordination Chemistry of Fluorocarbons : 2-Amino-5-bromo-3-fluorobenzene-1-thiol is related to compounds used in the coordination chemistry of fluorocarbons. Such studies are vital in understanding the complex interactions of metal ions and fluorocarbon compounds, which have implications in various fields of chemistry (Plenio et al., 1997).

properties

IUPAC Name

2-amino-5-bromo-3-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNS/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZRTNUZBRMDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-fluorobenzene-1-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-3-fluorobenzene-1-thiol
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-3-fluorobenzene-1-thiol
Reactant of Route 3
2-Amino-5-bromo-3-fluorobenzene-1-thiol
Reactant of Route 4
Reactant of Route 4
2-Amino-5-bromo-3-fluorobenzene-1-thiol
Reactant of Route 5
2-Amino-5-bromo-3-fluorobenzene-1-thiol
Reactant of Route 6
2-Amino-5-bromo-3-fluorobenzene-1-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.